An In-depth Technical Guide to the NMR Spectroscopy Structural Analysis of Diethyl (S)-2-methoxysuccinate
An In-depth Technical Guide to the NMR Spectroscopy Structural Analysis of Diethyl (S)-2-methoxysuccinate
Introduction
Diethyl (S)-2-methoxysuccinate is a chiral molecule of interest in synthetic organic chemistry, often utilized as a building block in the creation of more complex molecules. Its structure, featuring two stereocenters (one of which is defined as 'S'), two ethyl ester groups, and a methoxy group, necessitates a robust analytical method for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the complete structural elucidation of such molecules.[1][2] This guide provides a comprehensive, in-depth analysis of the expected NMR spectra of diethyl (S)-2-methoxysuccinate and outlines the experimental protocols necessary for its thorough characterization. The causality behind experimental choices and the interpretation of the resulting data will be explored in detail, providing a framework for researchers, scientists, and drug development professionals.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR data, the following numbering scheme for the atoms in diethyl (S)-2-methoxysuccinate will be used throughout this guide.
Caption: Numbering scheme for diethyl (S)-2-methoxysuccinate.
Experimental Protocol: Sample Preparation and NMR Acquisition
A well-defined and consistently applied experimental protocol is fundamental to obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
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Sample Preparation:
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Weigh approximately 5-10 mg of purified diethyl (S)-2-methoxysuccinate.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[3] CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
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-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[3] Higher field strengths will provide better signal dispersion, which is crucial for resolving complex multiplets.
-
Typical acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire the carbon-13 NMR spectrum on the same instrument.
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Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required compared to ¹H NMR.
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Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.[3]
-
Typical acquisition parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[3]
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-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
These experiments are crucial for establishing connectivity and confirming assignments.
-
Acquisition parameters for these experiments will vary depending on the instrument and the specific pulse sequences used. However, typical parameters involve a sufficient number of scans to achieve good signal-to-noise, with appropriate relaxation delays.[4]
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-
Data Processing:
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Apply a Fourier transform to the raw free induction decay (FID) data.
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS internal standard.
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¹H NMR Spectral Analysis: Predicting the Spectrum
The ¹H NMR spectrum is the cornerstone of structural elucidation. For diethyl (S)-2-methoxysuccinate, we can predict the chemical shift, multiplicity, and integration of each proton signal based on its chemical environment.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~4.0 - 4.2 | Doublet of doublets (dd) | 1H | This proton is on a carbon (C2) bearing two electron-withdrawing groups (methoxy and carbonyl), shifting it downfield. It will be split by the two non-equivalent protons on C3. |
| H3a, H3b | ~2.7 - 2.9 | Two doublets of doublets (dd) | 2H | These diastereotopic protons are adjacent to a stereocenter and a carbonyl group. They will split each other (geminal coupling) and will be split by H2 (vicinal coupling), resulting in complex multiplets. |
| -OCH₃ (C5) | ~3.4 - 3.6 | Singlet (s) | 3H | The methyl protons of the methoxy group are not coupled to any other protons, resulting in a singlet. Its chemical shift is characteristic of a methoxy group attached to an aliphatic carbon. |
| -OCH₂CH₃ (C6) | ~4.1 - 4.3 | Quartet (q) | 2H | These methylene protons are adjacent to an oxygen atom, shifting them downfield. They will be split into a quartet by the three protons of the adjacent methyl group (C7). |
| -OCH₂CH₃ (C8) | ~4.1 - 4.3 | Quartet (q) | 2H | Similar to the other ethyl ester, these methylene protons will appear as a quartet due to coupling with the adjacent methyl group (C9). |
| -OCH₂CH₃ (C7) | ~1.2 - 1.4 | Triplet (t) | 3H | These methyl protons are split into a triplet by the two protons of the adjacent methylene group (C6). |
| -OCH₂CH₃ (C9) | ~1.2 - 1.4 | Triplet (t) | 3H | Similar to the other ethyl ester, these methyl protons will appear as a triplet due to coupling with the adjacent methylene group (C8). |
¹³C NMR Spectral Analysis: A Complementary View
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single line.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C4 (C=O) | ~170 - 175 | The carbonyl carbons of the ester groups are highly deshielded and appear at the downfield end of the spectrum.[3] Two distinct signals may be observed. |
| C2 (-CHOCH₃) | ~75 - 85 | This carbon is attached to two oxygen atoms (from the methoxy and ester groups), causing a significant downfield shift. |
| C3 (-CH₂CO-) | ~35 - 45 | The methylene carbon adjacent to the carbonyl group is moderately deshielded. |
| -OCH₃ (C5) | ~55 - 60 | The carbon of the methoxy group is in a typical range for this functional group. |
| -OCH₂CH₃ (C6, C8) | ~60 - 65 | The methylene carbons of the ethyl ester groups are deshielded by the adjacent oxygen atom.[3] Two signals may be present. |
| -OCH₂CH₃ (C7, C9) | ~13 - 15 | The methyl carbons of the ethyl ester groups are in the typical upfield aliphatic region.[3] |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments to definitively assign all proton and carbon signals and to confirm the overall structure.
Correlation Spectroscopy (COSY)
The COSY experiment reveals proton-proton couplings, typically over two to three bonds. This is invaluable for identifying spin systems within the molecule.
Caption: Expected COSY correlations for diethyl (S)-2-methoxysuccinate.
Expected Correlations:
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A cross-peak between H2 and the multiplet of H3a/H3b , confirming their vicinal relationship.
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A cross-peak between the quartet of H6 and the triplet of H7 , confirming the first ethyl group.
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A cross-peak between the quartet of H8 and the triplet of H9 , confirming the second ethyl group.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[5] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Caption: Expected HSQC correlations for diethyl (S)-2-methoxysuccinate.
Expected Correlations:
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H2 will show a correlation to C2 .
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The H3a/H3b multiplet will correlate to C3 .
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The methoxy protons (H5 ) will correlate to C5 .
-
The methylene protons of the ethyl groups (H6 , H8 ) will correlate to their respective carbons (C6 , C8 ).
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The methyl protons of the ethyl groups (H7 , H9 ) will correlate to their respective carbons (C7 , H9 ).
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[6] This is particularly useful for identifying quaternary carbons and for connecting different spin systems.[6]
Caption: Expected key HMBC correlations for diethyl (S)-2-methoxysuccinate.
Expected Key Correlations:
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H2 to C1 (two-bond correlation) and C4 (three-bond correlation), confirming the succinate backbone.
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H3a/H3b to C1 (three-bond correlation) and C4 (two-bond correlation), further confirming the backbone.
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The methoxy protons (H5 ) to C2 (two-bond correlation), confirming the position of the methoxy group.
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The methylene protons of the ethyl groups (H6 , H8 ) to their respective carbonyl carbons (C1 , C4 ) (three-bond correlation), confirming the ester linkages.
Conclusion
The comprehensive structural analysis of diethyl (S)-2-methoxysuccinate is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By carefully predicting the expected spectra and then using a suite of experiments including ¹H, ¹³C, COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be made. This in-depth guide provides the theoretical foundation and practical protocols for researchers to confidently characterize this and similar chiral small molecules, ensuring structural integrity in their synthetic endeavors. The logical flow from simple 1D experiments to more complex 2D correlations provides a self-validating system for structural elucidation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Poon, C. D., & Matsumoto, S. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 296, 83–90. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10846–10896. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Eurisotop. (n.d.). DIETHYL SUCCINATE. Eurisotop. [Link]
-
The Royal Society of Chemistry. (n.d.). Diethyl 2-formylsuccinate (54). The Royal Society of Chemistry. [Link]
-
American Chemical Society. (2025). Efficient, Regioselective Design of Mixed Cellulose Esters and Macroinitiators. Biomacromolecules. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215–2225. [Link]
-
MDPI. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6476. [Link]
-
ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. [Link]
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
